The synthesis of Benfluorex involves several steps that typically include the reaction of 3-(trifluoromethyl)phenyl derivatives with aminoalkyl benzoates. One common method is the alkylation of benzoic acid derivatives with aminoalkyl groups followed by the introduction of trifluoromethyl groups.
Technical Details:
Benfluorex exhibits a complex molecular structure characterized by:
Benfluorex undergoes various chemical reactions that are crucial for its metabolic pathways:
The mechanism of action of Benfluorex involves several biochemical pathways:
Research indicates that Benfluorex decreases ATP/ADP ratios and alters NAD+/NADH ratios, which are critical for energy metabolism in cells .
Benfluorex possesses distinct physical and chemical properties:
These properties contribute to its pharmacokinetic behavior and influence its bioavailability.
Benfluorex has been studied for various scientific uses:
(S)-Benfluorex (marketed as Mediator®) emerged in the 1970s as a novel pharmacological agent targeting metabolic disorders. Developed by Servier Laboratories, it was structurally designed as a derivative of the anorectic fenfluramine but clinically positioned for type 2 diabetes management, particularly in overweight patients. Its dual mechanism combined hypoglycemic and hypolipidemic effects: (1) Enhancement of peripheral glucose uptake and utilization, reducing insulin resistance; (2) Inhibition of hepatic triglyceride synthesis and VLDL secretion, lowering circulating lipids. Clinical trials demonstrated efficacy in glycemic control when combined with sulfonylureas or biguanides, with one study reporting significant HbA1c reduction (p<0.01) after 18 weeks of adjuvant therapy [6].
Table 1: Key Clinical Trials of Benfluorex in Diabetes Management
| Study (Year) | Patient Population | Intervention | Primary Metabolic Outcomes |
|---|---|---|---|
| Moulin et al. (2006) | Type 2 DM (n=291) | Benfluorex + sulfonylurea | HbA1c ↓ 0.9% vs placebo (p<0.01) |
| Roger et al. (1999) | Obese T2DM (n=89) | Benfluorex + metformin | Fasting glucose ↓ 18.6% (p<0.05) |
| Weill et al. (2010) | T2DM cohort (n=1M+) | Observational | Hospitalization for VHD ↑ (OR=3.4) |
(S)-Benfluorex belongs to the amphetaminergic anorectic family, sharing a core phenethylamine scaffold with fenfluramine. Its chemical designation is (RS)-2-({1-[3-(trifluoromethyl)phenyl]propan-2-yl}amino)ethyl benzoate (C₁₉H₂₀F₃NO₂). The crucial metabolic link lies in hepatic deethylation converting benfluorex to active metabolites: norfenfluramine (a potent serotonin receptor agonist) and ethyl ester derivatives. This biotransformation establishes direct structural homology with fenfluramine’s primary metabolite, explaining shared pharmacodynamics [6].
Table 2: Molecular Comparison of Benfluorex and Analogues
| Compound | Molecular Formula | Core Structure | Active Metabolite | Primary Receptor Targets |
|---|---|---|---|---|
| (S)-Benfluorex | C₁₉H₂₀F₃NO₂ | Phenethylamine | Norfenfluramine | 5-HT2B, 5-HT1D |
| Fenfluramine | C₁₂H₁₆F₃N | Phenethylamine | Norfenfluramine | 5-HT2B, SERT |
| Dexfenfluramine | C₁₂H₁₆F₃N | Dextrorotatory isomer | Norfenfluramine | 5-HT2B |
Cardiovascular toxicity precipitated benfluorex’s global withdrawal. Epidemiological studies revealed valvular heart disease (VHD) linked to 5-HT2B receptor activation by norfenfluramine, causing fibroblast proliferation. A landmark cohort study (n=1 million diabetics) demonstrated:
The European Medicines Agency (EMA) intervened in 2009, issuing a mandatory withdrawal recommendation due to risk-benefit imbalance. This decision was informed by:
Table 3: Regulatory Timeline of Benfluorex Withdrawal
| Year | Regulatory Action | Basis |
|---|---|---|
| 1997 | Fenfluramine withdrawn (US/EU) | Valvulopathy and pulmonary hypertension |
| 2009 | EMA recommends benfluorex withdrawal (Dec) | Review confirming fenfluramine-like cardiovascular risks |
| 2010 | French market suspension (Jan) | Weill/Frachon epidemiological studies |
| 2021 | Servier convicted (French Court) | Manslaughter and deception (€2.7M fine) |
Post-marketing surveillance systems exposed benfluorex’s latent toxicity:
Epidemiological reassessments quantified population impact:1. Attributable risk stratification:- Aortic/mitral regurgitation: >90% attributable to benfluorex- Low-grade valvulopathy: >75% attributable [1]2. Mortality estimates: 500–2,000 deaths linked to long-term exposure [6]3. Mechanistic confirmation: Norfenfluramine’s 5-HT2B agonism validated in in vitro fibroblast models
Surveillance infrastructure enhancements followed, including:
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5